molecular formula C9H12N2O4S B1529850 5-(Boc-amino)thiazole-2-carboxylic acid CAS No. 1389264-14-5

5-(Boc-amino)thiazole-2-carboxylic acid

Cat. No.: B1529850
CAS No.: 1389264-14-5
M. Wt: 244.27 g/mol
InChI Key: ZWARRBACZKJRHL-UHFFFAOYSA-N
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Description

5-(Boc-amino)thiazole-2-carboxylic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the Boc (tert-butoxycarbonyl) group makes it a valuable intermediate in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiazole-2-carboxylic acid as the starting material.

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected derivative.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the thiazole ring or other functional groups present in the molecule.

  • Substitution: Substitution reactions at the thiazole ring or the carboxylic acid group can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Thiazole-2-carboxylic acid derivatives with additional oxygen atoms.

  • Reduction Products: Reduced forms of the thiazole ring or carboxylic acid group.

  • Substitution Products: Derivatives with different substituents on the thiazole ring or carboxylic acid group.

Mechanism of Action

In general, the biological activity of thiazoles and their derivatives can be quite diverse, depending on the exact arrangement of substituents on the thiazole ring. They may exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer activities among others .

The “Boc” in “5-(Boc-amino)thiazole-2-carboxylic acid” refers to a tert-butoxycarbonyl protective group. In organic chemistry, protective groups are used to temporarily mask reactive groups to prevent unwanted reactions from occurring. After the desired reactions have taken place, the protective groups can be removed to unmask the reactive groups .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of biological systems, particularly in the development of enzyme inhibitors. Medicine: The compound's derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer properties. Industry: It is utilized in the production of various chemicals and materials, benefiting from its stability and reactivity.

Comparison with Similar Compounds

  • 5-(Boc-amino)valeric acid: Similar structure but with a longer carbon chain.

  • 5-(Boc-amino)pentanoic acid: Another Boc-protected amino acid with a different ring structure.

Uniqueness: 5-(Boc-amino)thiazole-2-carboxylic acid is unique due to its thiazole ring, which imparts distinct chemical properties compared to other Boc-protected amino acids. Its reactivity and stability make it a valuable compound in various scientific and industrial applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it an important compound in the field of chemistry.

Biological Activity

5-(Boc-amino)thiazole-2-carboxylic acid is a thiazole derivative notable for its diverse biological activities, particularly in the field of medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amine, contributing to its stability and reactivity in various biological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3SC_9H_{10}N_2O_3S, with a molecular weight of approximately 218.25 g/mol. Its structure includes a thiazole ring, which is integral to its biological activity.

This compound primarily functions through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs) and various kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to antiproliferative effects against several cancer cell lines, including leukemia and prostate cancer.
  • Cellular Effects : It influences cellular processes such as gene expression, cell proliferation, and apoptosis. By modulating kinase activity, the compound can alter signaling pathways that regulate these processes.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against cancer cell lines such as K562 (leukemia) and PC3 (prostate cancer). For instance, IC50 values for certain derivatives have been reported as low as 4.3 µM, indicating potent activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its role in inhibiting HDACs, which are involved in the regulation of gene expression related to cell cycle progression and survival .

Other Biological Activities

Beyond anticancer effects, thiazole derivatives have exhibited a range of biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives of thiazole compounds possess antibacterial properties against pathogens like Staphylococcus aureus .
  • Anti-inflammatory Effects : Compounds with thiazole moieties have also been investigated for their anti-inflammatory potential, contributing to their therapeutic versatility .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and assessed their anticancer activities against different cell lines. One derivative showed comparable potency to established drugs like dasatinib .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the thiazole ring significantly impact biological activity. For example, substituents on the phenyl ring adjacent to the thiazole can enhance or diminish anticancer properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line/Pathogen IC50/Effect Reference
AnticancerK562 (Leukemia)4.3 µM
AnticancerPC3 (Prostate Cancer)Potent antiproliferative
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
Anti-inflammatoryVariousInhibition observed

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWARRBACZKJRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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